

Application Note: Optimized Intraperitoneal Administration of (+)-SKF-10,047 in Mice[1]

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Compound of Interest

Compound Name: *N-Allylnormetazocine*
hydrochloride

Cat. No.: B1258065

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Executive Summary & Compound Profile

SKF-10,047 (N-allylnormetazocine) is the historical prototype ligand for the Sigma receptor. However, its pharmacological application requires rigorous stereochemical distinction.

- (+)-SKF-10,047: The high-affinity, selective Sigma-1 receptor (σ 1R) agonist. This is the required isomer for studying σ 1R-mediated neuroprotection, cognitive enhancement, and chaperone activity.
- (-)-SKF-10,047: Possesses high affinity for NMDA (PCP site) and Opioid (μ/κ) receptors. It induces psychotomimetic effects and is not suitable for specific σ 1R interrogation.

Critical Directive: This protocol exclusively addresses the use of (+)-SKF-10,047 (or the hydrochloride salt). Researchers using the racemic mixture (+/-) must account for significant off-target NMDA/Opioid noise.

Mechanism of Action

Upon binding, (+)-SKF-10,047 triggers the dissociation of σ 1R from the Binding Immunoglobulin Protein (BiP) at the Mitochondria-Associated Membrane (MAM). This allows σ 1R to translocate to the plasma membrane or nuclear envelope, where it modulates ion channels (Kv1.2, Nav1.5, ASIC1a) and potentiates neurotransmitter signaling (NMDA, Dopamine).



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Figure 1: Mechanism of Action. (+)-SKF-10,047 acts as a chaperone trigger, mobilizing σ 1R from the ER to functional sites.

Recommended Dosage & Applications

(+)-SKF-10,047 exhibits a biphasic (bell-shaped) dose-response curve, particularly in cognitive and neuroprotective assays. "More" is rarely "better"; high doses often recruit off-target pathways or induce compensatory mechanisms that mask therapeutic effects.

Dosage Table: Intraperitoneal (i.p.) Injection in Mice[1][2][3][4][5]

Application	Target Dose Range	Optimal Dose	Pre-treatment Time	Key Physiological Outcome
Cognitive Enhancement	0.01 – 0.3 mg/kg	0.05 – 0.1 mg/kg	20-30 min	Reversal of scopolamine/amyloid-induced amnesia [1, 2].
Neuroprotection	0.1 – 1.0 mg/kg	0.5 mg/kg	30 min	Attenuation of ischemic damage or excitotoxicity.
Stress & Anxiety	2.0 – 8.0 mg/kg	4.0 mg/kg	30 min	Anxiogenic-like effects; attenuation of conditioned fear [3, 4].
Aggression	2.0 – 6.0 mg/kg	6.0 mg/kg	30 min	Reduction in isolation-induced offensive behaviors [5].
Locomotor Activity	> 10.0 mg/kg	N/A	N/A	Not Recommended. High doses induce hyperactivity/convulsions via non-specific mechanisms.

Important Note: For cognitive studies (e.g., Passive Avoidance, Y-Maze), doses above 0.3 mg/kg often lose efficacy, returning the animal to baseline performance (the "descending limb" of the bell curve).

Preparation Protocol

Solubility Profile

- Water/Saline: Soluble up to ~29 mg/mL.
- DMSO: Soluble up to ~29 mg/mL.
- Ethanol: Soluble.

Vehicle Selection

For in vivo i.p. injections, 0.9% Sterile Saline is the preferred vehicle. DMSO should be avoided unless necessary for high-concentration stock solutions, as DMSO itself can modulate membrane permeability and inflammation.

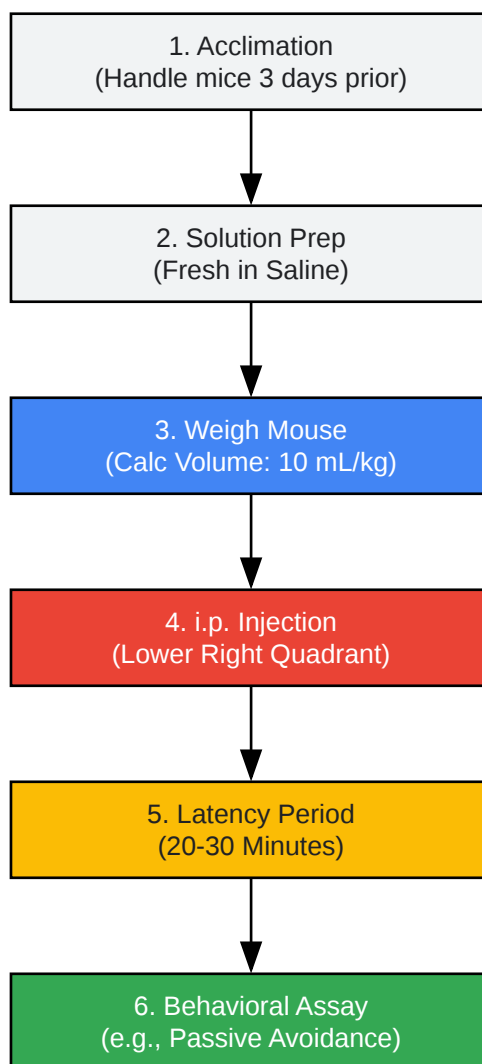
Preparation Steps (Example: 1 mg/kg dose for 25g mice)

Target Concentration: To administer a standard volume of 10 mL/kg, the solution concentration must be 0.1 mg/mL.

- Weighing: Weigh 1.0 mg of (+)-SKF-10,047 hydrochloride.
- Dissolution: Add 10 mL of sterile 0.9% NaCl (Saline). Vortex gently until fully dissolved.
 - Note: If the compound is in free base form, it may require a minimal amount of 0.1N HCl or DMSO to solubilize before adding saline. The HCl salt form dissolves readily in saline.
- Filtration: Pass the solution through a 0.22 μ m syringe filter for sterilization.
- Storage: Prepare fresh on the day of the experiment. If storage is required, aliquot stock solution (e.g., 10 mg/mL in water) and freeze at -20°C.

Experimental Workflow & Injection Technique

Workflow Diagram



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Figure 2: Experimental Timeline. Strict adherence to the 20-30 minute latency period is crucial for peak receptor occupancy.

Injection Protocol (Intraperitoneal)[1][3]

- Restraint: Firmly scruff the mouse to expose the abdomen and extend the hind legs.
- Site Selection: Visualize the abdomen. Divide into quadrants. Target the Lower Right Quadrant.[1]
 - Rationale: The cecum is located in the lower left quadrant. Injecting in the lower right minimizes the risk of puncturing this large, bacteria-filled organ.

- Needle: Use a 27G or 30G needle.
- Insertion: Tilt the mouse head down slightly (Trendelenburg position) to shift viscera cranially. Insert the needle at a 30-45° angle.
- Aspiration: Crucial Step. Pull back slightly on the plunger.
 - Yellow/Green fluid: Bladder/Bowel puncture. Discard needle/syringe; monitor animal.
 - Blood: Vessel puncture. Withdraw and apply pressure.
 - Air/Nothing: Safe to inject.
- Administration: Inject smoothly. The volume should not exceed 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[1][2]

Validation & Controls

To prove that the observed effects are mediated specifically by σ 1R, you must perform antagonist blocking studies.

Antagonist Protocol[7][8][9]

- Primary Antagonist: NE-100 (Selective σ 1R antagonist).[3][4]
- Dosage: 1.0 – 3.0 mg/kg (i.p.).
- Timing: Administer NE-100 15 minutes prior to (+)-SKF-10,047.
- Expected Outcome: NE-100 should completely abolish the behavioral effects (e.g., anti-amnesic effect) of (+)-SKF-10,047, confirming σ 1R specificity [6].

Alternative Antagonists

- BD-1047: 1.0 – 10.0 mg/kg (i.p.).
- BD-1063: 10 – 30 mg/kg (i.p.).

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